N1–H vs. N1–CH₃: Structural Divergence from Proxyphylline and Theophylline Alters Hydrogen-Bond Donor Count and Adenosine Receptor Pharmacophore Compatibility
The target compound bears an unsubstituted N1–H (hydrogen-bond donor count = 3), whereas proxyphylline (7-(2-hydroxypropyl)theophylline) and theophylline each carry an N1–CH₃ group (hydrogen-bond donor count = 2) . In the adenosine A₁ and A₂A receptor antagonist pharmacophore model, the N1-methyl group of theophylline contributes to a hydrophobic interaction that is critical for receptor affinity; its removal in 3-methylxanthine derivatives reduces adenosine A₁ receptor affinity by approximately 10- to 30-fold compared to 1,3-dimethylxanthines [1]. This difference means that the target compound cannot serve as a direct surrogate for proxyphylline or theophylline in any adenosine-receptor-dependent assay.
| Evidence Dimension | N1 substitution and hydrogen-bond donor count |
|---|---|
| Target Compound Data | N1–H (hydrogen-bond donor count = 3); 3-methylxanthine scaffold |
| Comparator Or Baseline | Proxyphylline: N1–CH₃ (HBD = 2); Theophylline: N1–CH₃ (HBD = 2) |
| Quantified Difference | Estimated 10- to 30-fold reduction in adenosine A₁ receptor affinity for 3-methylxanthine scaffold vs. 1,3-dimethylxanthine scaffold (class-level estimate based on SAR literature) |
| Conditions | Radioligand binding assays on cloned human adenosine A₁/A₂A receptors (class-level SAR inference from 8-substituted xanthine literature) |
Why This Matters
Procurement of theophylline or proxyphylline as a substitute will introduce a methyl group at N1 that fundamentally alters adenosine receptor engagement, invalidating any receptor-binding or functional assay that depends on the N1–H pharmacophore.
- [1] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. In: Methylxanthines (Handbook of Experimental Pharmacology, Vol. 200). Springer, Berlin, Heidelberg. pp. 151–199. (Class-level SAR inference: N1-methyl contributes to adenosine A₁/A₂A affinity.) View Source
